Product packaging for Viprostol(Cat. No.:CAS No. 73621-92-8)

Viprostol

Cat. No.: B1683564
CAS No.: 73621-92-8
M. Wt: 392.5 g/mol
InChI Key: TWCQWABAGCMHLL-ROVQGQOSSA-N
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Description

Contextualization within Prostaglandin (B15479496) Analog Chemistry and Pharmacology

Prostaglandins (B1171923) are a group of lipid compounds derived enzymatically from fatty acids, playing crucial roles in various bodily processes, including inflammation, blood flow regulation, and reproductive function. Prostaglandin E2 (PGE2) is a naturally occurring prostaglandin with diverse physiological effects. ontosight.ai Viprostol, as a synthetic analog of PGE2, is designed to mimic or modulate the actions of endogenous prostaglandins, often with enhanced stability or altered receptor selectivity. ontosight.aincats.io The development of synthetic prostaglandin analogs allows for targeted pharmacological interventions and provides tools for investigating prostaglandin pathways in research.

Historical Trajectory of this compound Research and Development

Research into this compound has explored its potential in several areas, primarily stemming from its prostaglandin-like activity. Early studies investigated this compound as a potential antihypertensive agent due to its observed vasodilation effects. ncats.ionih.gov Research in the 1980s explored its mechanism of action on the adrenergic nervous system and its effects on blood pressure in various animal models. nih.govmedkoo.com Studies also examined its effects on isolated blood vessels to understand its vascular activity. nih.gov The metabolism and transdermal absorption of this compound were also subjects of investigation, particularly in the context of potential therapeutic applications. karger.com While some research explored its use in veterinary medicine for reproductive purposes due to its luteolytic activity ontosight.ai, academic research has also focused on understanding its fundamental pharmacological interactions.

Scope and Significance of this compound in Academic Research Paradigms

In academic research, this compound serves as a valuable tool for studying prostaglandin receptor interactions, vascular smooth muscle function, and the broader roles of prostaglandins in physiological and pathophysiological processes. Its well-defined chemical structure and known activity profile allow researchers to use it to probe specific biological pathways. Studies utilizing this compound contribute to the understanding of vasodilation mechanisms, the interplay between prostaglandin systems and the adrenergic nervous system, and the potential of prostaglandin analogs in modulating these systems. nih.govnih.gov The research on this compound's metabolism and absorption also provides insights into the pharmacokinetic considerations for prostaglandin analogs. karger.com The significance of this compound in academic research lies in its contribution to the fundamental knowledge base regarding prostaglandin biology and the potential for developing new therapeutic strategies based on prostaglandin pathways.

Table 1: Key Research Areas Explored for this compound

Research AreaFocusRepresentative Findings (Based on Search Results)
Antihypertensive ActivityInvestigation of blood pressure lowering effects.Potent and prolonged blood pressure lowering effect observed in models of hypertension. ncats.io Vasodilation identified as a major mechanism. ncats.ionih.gov
Mechanism of ActionEffects on adrenergic nervous system and vascular smooth muscle.Produced weak alpha-adrenoceptor blockade. nih.gov Caused relaxation in isolated small arteries and veins. nih.gov
Metabolism and AbsorptionHow the compound is processed and enters the body.Rapid hydrolysis of methyl ester to the active free acid observed in skin. karger.com
Vascular EffectsImpact on different types of blood vessels.Relaxant effect on small arteries and veins, but not large conduit arteries in rats. nih.gov
Reproductive Biology (Veterinary)Luteolytic activity for estrus synchronization and abortifacient use.Known for inducing regression of the corpus luteum in livestock. ontosight.ai

Table 2: Chemical Properties of this compound

PropertyValue / DescriptionSource
Molecular FormulaC23H36O5 ncats.iomedkoo.comnih.govuni.lu
Molecular Weight392.5289 g/mol (approx.) ncats.iomedkoo.com
Exact Mass392.25627424 Da (approx.) nih.govmedkoo.comuni.lu
XLogP3 (predicted)3.5 nih.govuni.lu
IUPAC Namemethyl (Z)-7-[(1R,2R,3R)-2-[(E)-4-ethenyl-4-hydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoate nih.govmedkoo.comuni.lu
PubChem CID6438370 nih.govnih.govuni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H36O5 B1683564 Viprostol CAS No. 73621-92-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73621-92-8

Molecular Formula

C23H36O5

Molecular Weight

392.5 g/mol

IUPAC Name

methyl (Z)-7-[(1R,2R,3R)-2-[(E)-4-ethenyl-4-hydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoate

InChI

InChI=1S/C23H36O5/c1-4-6-15-23(27,5-2)16-11-13-19-18(20(24)17-21(19)25)12-9-7-8-10-14-22(26)28-3/h5,7,9,11,13,18-19,21,25,27H,2,4,6,8,10,12,14-17H2,1,3H3/b9-7-,13-11+/t18-,19-,21-,23?/m1/s1

InChI Key

TWCQWABAGCMHLL-ROVQGQOSSA-N

Isomeric SMILES

CCCCC(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC)O)(C=C)O

Canonical SMILES

CCCCC(CC=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)(C=C)O

Appearance

Solid powder

Other CAS No.

73647-73-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

15-(deoxy)-16-hydroxy-16-vinylprostaglandin E2 methyl ester
15-deoxy-16-hydroxy-16-vinyl-PGE2 methyl ester
CL 115,347
CL 115347
DHV-PGE2Me
viprostol
viprostol, (+-)-isome

Origin of Product

United States

Pharmacological Mechanisms of Viprostol Action

Elucidation of Vasodilatory Pathways Mediated by Viprostol

This compound induces vasodilation through direct interaction with vascular smooth muscle and indirectly through modulation of the adrenergic nervous system. nih.govnih.gov Its effects appear to be similar to those of natural PGE2. nih.gov

Direct Vasorelaxant Effects on Vascular Smooth Muscle

Research indicates that this compound exerts a direct relaxant effect on vascular smooth muscle. In experiments using perfused isolated central ear arteries of rabbits, this compound demonstrated comparable potency to I-prostaglandin E2 (I-PGE2) in relaxing smooth muscle. nih.gov This suggests a direct interaction with the contractile machinery or regulatory pathways within the smooth muscle cells, independent of systemic or neurogenic factors. Vascular smooth muscle contraction is primarily regulated by changes in intracellular Ca2+ concentration, which activates the Ca2+-CaM-MLCK pathway, leading to myosin-actin interaction. genome.jp Relaxation involves the removal of contractile agonists or activation of cyclic nucleotide-dependent pathways. genome.jp As a PGE2 analog, this compound likely influences these pathways, promoting a relaxed state of the vasculature.

Interactions with the Adrenergic Nervous System

This compound has demonstrated interactions with the adrenergic nervous system, which plays a crucial role in regulating vascular tone and blood pressure through the release of neurotransmitters like norepinephrine (B1679862) and epinephrine (B1671497) acting on adrenergic receptors. qiagen.comwikipedia.orgfundanest.org.ar

Alpha-Adrenoceptor Modulatory Effects

Studies in animal models, such as cats and spontaneously hypertensive rats (SHR), have provided evidence suggesting that this compound produces a weak alpha-adrenoceptor blockade. nih.gov This was observed as a partial blockade of the contractile response of the cat nictitating membrane to exogenous epinephrine and norepinephrine, as well as to electrical stimulation of sympathetic nerve fibers. nih.gov In SHR, this compound partially blocked the vasopressor response induced by exogenous norepinephrine and epinephrine, without affecting the response to angiotensin II. nih.gov This selective blockade of adrenergic agonists points towards an effect on alpha-adrenoceptors. Further investigation in pithed SHR suggested that this compound's inhibitory effect on the increase in blood pressure induced by spinal cord stimulation was likely due to postsynaptic alpha-adrenoceptor blockade, as it did not antagonize tachycardia induced by stimulating cardio-accelerator segments, which would involve presynaptic alpha-adrenoceptors. nih.gov

Renal Hemodynamic Modulation

This compound, as a PGE2 analog, influences renal hemodynamics, which are tightly regulated by various vasoactive substances including prostaglandins (B1171923), angiotensin II, and norepinephrine. physiology.orgnih.gov

Prostaglandin (B15479496) Interactions with Angiotensin and Norepinephrine in Renal Vasculature

Prostaglandins, particularly PGE2 and PGI2, are synthesized in the kidney and play a significant role in regulating renal blood flow and glomerular filtration. physiology.org These vasodilator prostaglandins can oppose the effects of renal vasoconstrictors such as angiotensin II and norepinephrine. physiology.orgnih.gov Angiotensin II and norepinephrine both increase prostaglandin production in the kidney, and these prostaglandins can buffer the vasoconstrictive effects of angiotensin II. physiology.org Studies investigating the interaction of this compound (a PGE2 agonist) with angiotensin II and norepinephrine in rat renal vasculature have shown distinct patterns. In indomethacin-pretreated rats, bolus injections of angiotensin II and norepinephrine caused substantial decreases in renal blood flow, while this compound produced slight vasodilatation. nih.gov When administered together, norepinephrine exhibited additive effects with prostaglandins, suggesting independent mechanisms of action. nih.gov In contrast, the response to mixtures of angiotensin II and prostaglandins, including this compound, showed a faster recovery than predicted, indicating an interaction between their mechanisms. nih.gov Furthermore, in genetically hypertensive rats, intrarenal infusion of this compound failed to fully protect the kidneys from angiotensin II-induced vasoconstriction, unlike in normotensive rats, suggesting impaired ability of prostaglandins to buffer vasoconstriction in hypertension. pnas.org this compound has also been shown to activate the renin-angiotensin system in patients with congestive heart failure, potentially by stimulating the juxtaglomerular apparatus. nih.gov

Role in Buffering Thromboxane-Mediated Renal Vasoconstriction

Thromboxane A2 (TxA2) is a potent vasoconstrictor that influences renal hemodynamics, particularly during pathophysiological states. physiology.orgwikipedia.orgnih.gov. Studies have investigated the interaction between vasodilator prostaglandins, such as PGE2 and prostacyclin (PGI2), and vasoconstrictors like angiotensin II, norepinephrine, and TxA2 in the renal vasculature nih.gov.

Research in anesthetized rats pretreated with indomethacin (B1671933) demonstrated that a TxA2 agonist (U-46619) induced significant decreases in renal blood flow nih.gov. This compound, as a PGE2 analog, produced slight but significant vasodilation in these studies nih.gov. When the TxA2 agonist was administered in a mixture with prostaglandins or their analogs, the measured maximum vasoconstriction was less than predicted, and the kinetic parameters for the measured response were shorter than predicted nih.gov. This non-additive response suggests that the mechanisms mediating the vasomotor effects of TxA2 and prostaglandins interact at some cellular level, indicating a buffering effect of prostaglandins like this compound against thromboxane-mediated renal vasoconstriction nih.gov.

Direct Renal Stimulating Effect on Renin Release

Renin is an enzyme produced by the kidneys that plays a critical role in regulating blood pressure and electrolyte balance as part of the renin-angiotensin-aldosterone system (RAAS) clevelandclinic.orgnih.gov. Renin release is stimulated by factors including decreased renal perfusion pressure, low sodium levels in the renal tubule (sensed by the macula densa), and sympathetic nervous system activity clevelandclinic.orgnih.gov. Prostaglandins, particularly PGE2, have been shown to stimulate renin release through a direct effect on the juxtaglomerular cells and the macula densa nih.govahajournals.org.

This compound, being an analog of PGE2, has been investigated for its effects on renin release nih.govahajournals.org. In studies involving patients with congestive heart failure, this compound, known to stimulate both the macula densa and juxtaglomerular cells, was compared to nitroprusside nih.govahajournals.org. Administration of this compound resulted in a significant increase in plasma renin activity (PRA) nih.govahajournals.org. For instance, an average fall in mean arterial pressure of 6 mm Hg with this compound was associated with a fivefold increase in PRA nih.govahajournals.org. In contrast, nitroprusside, despite causing a larger decrease in mean arterial pressure, did not significantly change PRA nih.govahajournals.org. These findings suggest that this compound can directly stimulate the renin-angiotensin system, and this activation is not solely dependent on the global hemodynamic changes induced by the compound nih.govahajournals.org.

Here is a table summarizing the effect of this compound on Plasma Renin Activity:

CompoundChange in Mean Arterial Pressure (mm Hg)Change in Plasma Renin Activity (ng/ml/hr)
This compound-6 (average fall)+36.5 (+5-fold increase from baseline 11.4 ± 6.4 to 47.9 ± 31.0) nih.govahajournals.org
Nitroprusside-16 (average decrease)No significant change nih.govahajournals.org

Effects on Other Smooth Muscle Physiology

Relaxant Actions on Tracheal Smooth Muscle

This compound has been studied for its effects on smooth muscle, including tracheal smooth muscle nih.gov. The relaxant effect of this compound has been investigated in vitro using tracheal muscle rings from monkeys and guinea pigs nih.gov. These studies compared the effects of this compound to other agents such as prostaglandin E2 (PGE2), isoproterenol (B85558) (ISO), and verapamil (B1683045) nih.gov.

This compound produced a concentration-dependent relaxation of tracheal preparations that had been contracted with carbachol (B1668302) nih.gov. The potency of this compound in causing relaxation varied between species nih.gov. In monkey trachea, this compound was found to be equipotent with isoproterenol and more potent than PGE2 nih.gov. In guinea-pig trachea, the rank order of potency was isoproterenol > this compound > PGE2 > verapamil nih.gov.

Data on the relative potency of relaxant agents on tracheal muscle:

AgentSpeciesRelative Potency (Rank Order)
This compoundMonkey= Isoproterenol > PGE2 nih.gov
This compoundGuinea PigIsoproterenol > this compound > PGE2 > Verapamil nih.gov

Further investigations explored the mechanisms behind this compound's relaxant effect on tracheal muscle nih.gov. The relaxant effect of this compound was not antagonized by propranolol, suggesting that beta-adrenoceptors are not involved nih.gov. Removal of the epithelium did not affect the bronchorelaxant effects of this compound nih.gov. Studies in K+-rich, Ca++-free Krebs solution indicated that this compound did not antagonize Ca++ influx nih.gov. While a high concentration of this compound caused a shift to the right of the CaCl2 concentration-response curve, it did not reduce the maximum effect of CaCl2, unlike PGE2 and isoproterenol which reduced it by approximately 20% at a similar concentration nih.gov. Verapamil, at a sufficient concentration, completely abolished the CaCl2 contraction nih.gov. These findings suggest that this compound is a potent bronchodilator whose effect does not depend on the epithelium, beta-adrenoceptors, or antagonism of Ca++ influx nih.gov. The possibility that this compound's bronchodilator effect might be via intracellular sequestration of calcium, similar to PGE2, was noted as an area for further study nih.gov.

Viprostol Metabolism and Pharmacokinetic Profiles

Comprehensive Metabolic Profiling of Viprostol

The metabolism of this compound involves several key enzymatic reactions, leading to the formation of various metabolites. These reactions primarily affect the ester group, the alpha-chain, the 9-keto group, and the omega-chain of the molecule. nih.gov

Identification of Primary Metabolites

The primary metabolic pathways for this compound involve hydrolysis, oxidation, and reduction. nih.gov These processes yield metabolites with varying degrees of pharmacological activity and altered pharmacokinetic properties compared to the parent compound. nih.gov

A predominant metabolic reaction of this compound is its rapid hydrolysis to the pharmacologically active free acid. nih.gov this compound is a lipophilic methyl ester prodrug that is readily absorbed and quickly hydrolyzed in humans to its biologically active free acid form. medchemexpress.com This de-esterification typically occurs rapidly before or during absorption, making the parent this compound often undetectable in plasma. medchemexpress.comdrugbank.com The free acid metabolite is considered the principal pharmacologically active form in the blood. medchemexpress.come-lactancia.org

Oxidation of the alpha-chain is another major metabolic pathway for this compound. nih.gov This process leads to the formation of shorter chain metabolites, specifically dinor and tetranor acids. nih.gov Alpha-oxidation generally involves the removal of one-carbon units from the carboxylic acid end of a fatty acid. narayanamedicalcollege.commicrobenotes.com This process is particularly relevant for fatty acids with a methyl group at the beta-carbon, which can impede beta-oxidation. narayanamedicalcollege.commicrobenotes.com Dinor and tetranor metabolites have also been identified as further reduction products of the misoprostol (B33685) acid metabolite, a related prostaglandin (B15479496) analog. drugbank.comdrugbank.com

Reduction of the 9-keto group on the cyclopentane (B165970) ring is a metabolic transformation observed for this compound. nih.gov This reaction results in the formation of metabolites structurally related to prostaglandin F2 (PGF2) type compounds. nih.govhmdb.ca Ketone reduction involves the conversion of a carbonyl group to a hydroxyl group, often mediated by reductases. wikipedia.orgnih.gov This pathway contributes to the diversity of this compound metabolites. nih.gov

Omega-oxidation, which involves the oxidation of the carbon atom most distant from the carboxyl group, also occurs in this compound metabolism, particularly in certain species. nih.govwikipedia.org This pathway can lead to the formation of dicarboxylic acids, which are fatty acids with a carboxyl group at both ends. nih.govwikipedia.orggerli.com In the rat, omega oxidation of the beta-chain has been observed, resulting in the formation of dicarboxylic acids. nih.govresearchgate.net Omega-oxidation is generally a minor metabolic pathway for fatty acids but can become more significant under certain conditions. wikipedia.org

Interspecies Metabolic Comparisons (e.g., Mouse, Rat, Guinea Pig, Rabbit, Monkey, Human)

Metabolic studies using 14C-Viprostol administered to various animal species, including mouse, rat, guinea pig, rabbit, and monkey, as well as humans, have revealed both similarities and differences in metabolic profiles. nih.gov Plasma and urinary metabolic profiles were found to be qualitatively similar across these species, with rapid hydrolysis to the free acid and alpha-chain oxidation to dinor and tetranor acids being the predominant metabolic reactions in most species. nih.gov

However, species-specific metabolic pathways were also observed. In monkeys and humans, the reduction of the 9-keto group leading to PGF2 type metabolites was noted. nih.govresearchgate.net In contrast, omega oxidation of the beta-chain, resulting in the formation of dicarboxylic acids, occurred in the rat but was not highlighted as a major pathway in other species examined in that study. nih.govresearchgate.net

Understanding these interspecies differences in metabolism is crucial for extrapolating preclinical data to humans. nih.govresearchgate.net While some metabolic pathways are conserved, the relative importance of each pathway and the specific enzymes involved can vary between species. nih.govresearchgate.netd-nb.info

Metabolic PathwayMouseRatGuinea PigRabbitMonkeyHuman
Hydrolysis to Free AcidYesYesYesYesYesYes
Alpha-Chain Oxidation (Dinor/Tetranor)YesYesYesYesYesYes
9-Keto Group Reduction (PGF2 type)NoNoNoNoYesYes
Omega-Oxidation (Dicarboxylic Acids)NoYesNoNoNoNo

*Based on qualitative data from search results. nih.govresearchgate.net

Note: The presence or absence indicated in the table is based on whether the specific metabolic pathway was reported as predominant or occurring in the cited study for that species. nih.govresearchgate.net This does not necessarily mean the pathway is entirely absent in other species, but it may be a minor route.

Absorption and Distribution Dynamics of this compound

Oral Absorption Characteristics and Systemic Bioavailability of Active Metabolites

Following oral administration of 14C-Viprostol in monkeys, approximately 31% of the drug-related radioactivity was absorbed. tandfonline.comnih.gov. However, the systemic bioavailability of the unchanged active acid (II) was considerably lower, averaging only 7.3% tandfonline.comnih.gov. This significant difference between absorbed radioactivity and systemic bioavailability of the active acid indicates substantial first-pass metabolism after oral administration tandfonline.comnih.gov. Specifically, only about 23% of the total radioactivity absorbed orally was available systemically as the unchanged active acid (II) tandfonline.comnih.gov.

Pre-systemic Metabolism Following Oral Administration

Pre-systemic metabolism following oral dosing is extensive tandfonline.com. The initial and rapid step is the hydrolysis of the methyl ester to the active free acid (II), catalyzed by esterases in tissues like the liver, plasma, and skin tandfonline.com. Subsequent pre-systemic metabolism is more extensive after oral administration compared to topical administration, suggesting the involvement of hepatic cytochrome P-450 enzyme systems tandfonline.com.

Transdermal Absorption and Skin Metabolism of this compound

Transdermal absorption of this compound has been studied, revealing that the drug can penetrate the skin and undergo metabolism within the skin layers karger.comnih.gov. Following topical administration of 14C-viprostol to monkeys, transdermal absorption of total radioactivity averaged only about 5% of the dose over 48 hours tandfonline.comnih.gov. The absolute bioavailability of the active acid (II) after topical dosing averaged 3.8% of the administered dose tandfonline.comnih.gov. This indicates that after transdermal absorption, approximately 74% of the absorbed radioactivity was available systemically as the active acid (II), with the remaining portion undergoing pre-systemic metabolism tandfonline.comnih.gov. Extensive first-pass metabolism through human skin has been estimated, with more than 60% of the transdermally absorbed drug undergoing metabolism karger.com.

The predominant metabolic reaction in the skin is the rapid hydrolysis of the this compound methyl ester to the active free acid ( CL 115 ,129) karger.com. Subsequent biotransformation in the skin includes the oxidation of the alpha chain to inactive dinor and tetranor acids, and the reduction of the C9-keto group to PGF2-type metabolites karger.com.

Formation and Residence Time of Skin Depots

Topical application of 14C-viprostol to laboratory animals (mouse, rat, guinea pig, rabbit, and monkey) has shown the formation of a significant depot of radioactivity in the skin at the application site nih.govtandfonline.comtandfonline.com. The residence time of this radioactivity in the skin was longer in larger species nih.govtandfonline.comtandfonline.com.

Distribution within Dermal Layers and Hair Follicles

Microscopic autoradiography studies in mice and monkeys have revealed rapid penetration of this compound into the skin, primarily via the hair follicles nih.govtandfonline.comtandfonline.com. In mice, radioactivity was observed in the stratum corneum and down the hair shafts within 30 minutes of dosing nih.govtandfonline.comtandfonline.com. By 2 hours, radioactivity was distributed throughout the viable epidermis, with significant radioactivity in the hair shafts within the dermis nih.govtandfonline.comtandfonline.com. Even 72 hours after dose removal, radioactivity was still evident only in the hair follicles and hair shaft nih.govtandfonline.comtandfonline.com. Monkey studies showed a similar general distribution pattern, although the residence time in the skin was significantly longer than in mice nih.govtandfonline.comtandfonline.com. The presence of this compound in the hair follicles and epidermal layer after topical administration aligns with the observation of extensive skin metabolism nih.govtandfonline.comtandfonline.com. Hair follicles are recognized as potential pathways for drug penetration into the skin, bypassing the stratum corneum barrier and potentially serving as reservoirs for topically applied substances researchgate.netnih.gov.

Impact of Vehicle on Transdermal Absorption

The choice of dosing vehicle can significantly influence the transdermal absorption and disposition of topically administered this compound karger.comresearchgate.net. Studies in spontaneously hypertensive rats investigated the effects of three different formulations: silicone oil, petrolatum base, and triethyl citrate (B86180) (TEC) karger.comresearchgate.net.

Topical administration of 14C-viprostol in petrolatum and silicone oil resulted in substantial systemic concentrations of radioactivity karger.comresearchgate.net. In contrast, administration in TEC led to negligible blood concentrations of radioactivity karger.comresearchgate.net.

Metabolic profiles in the skin at the application site showed that rapid hydrolysis of the this compound methyl ester to the active free acid ( CL 115 ,129) occurred when administered in petrolatum and silicone oil karger.comresearchgate.net. However, when TEC was used as the vehicle, the conversion of this compound to the free acid appeared to be slower karger.comresearchgate.net. TEC, being an ester itself, was found to reduce the rate of hydrolysis of this compound in rat skin preparations karger.comresearchgate.net. These findings suggest that the delayed transdermal absorption observed with TEC may be partly mediated by an alteration in cutaneous metabolism rates karger.com. The interaction between the drug and the vehicle plays a crucial role in drug release from the formulation and subsequent absorption mdpi.com.

Enzymatic Pathways Involved in this compound Biotransformation

The biotransformation of this compound involves enzymatic pathways. As a prostaglandin analogue, its metabolism is likely to involve enzymes similar to those that metabolize endogenous prostaglandins (B1171923). Eicosanoids, including prostaglandins, are primarily metabolized by three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase, and cytochrome P-450 (CYP450) enzymes. physiology.org Given this compound's structure, esterase-mediated hydrolysis and cytochrome P-450-mediated reactions are key pathways in its biotransformation.

Role of Esterases in Hydrolysis

Esterases are enzymes that catalyze the hydrolysis of ester bonds, yielding an acid and an alcohol. collectionscanada.gc.caphysionet.org They are widely distributed in mammals and play a significant role in the metabolism of various endogenous and exogenous esters, including drugs and other chemicals. collectionscanada.gc.ca this compound, possessing an ester functional group, is susceptible to esterase-catalyzed hydrolysis.

Research has shown that the metabolic profile of this compound includes hydrolysis to its free acid form. A study comparing different vehicles for topical this compound administration in rats demonstrated slower hydrolysis of this compound to the free acid when administered in triethyl citrate compared to petrolatum or silicone. cir-safety.org This suggests that esterase activity in the skin or systemic circulation contributes to the hydrolysis of this compound. The extent of hydrolysis can be influenced by factors such as the vehicle of administration, which may affect the interaction of this compound with esterases. cir-safety.org Studies on the cutaneous metabolism of xenobiotics highlight the presence of esterases in the skin, capable of hydrolyzing ester-type compounds. collectionscanada.gc.ca

Contribution of Hepatic Cytochrome P-450 Enzyme Systems

The hepatic cytochrome P-450 (CYP450) enzyme system is a major pathway for the metabolism of many xenobiotics and endogenous compounds, including eicosanoids. physiology.org CYP450 enzymes are mixed-function oxidases that utilize molecular oxygen and NADPH as cofactors to catalyze a variety of reactions, such as oxidation, reduction, and hydrolysis. physiology.org

While specific details on which particular hepatic CYP450 isoforms are involved in this compound metabolism are not extensively detailed in the provided search results, the general role of CYP450 enzymes in prostaglandin and eicosanoid metabolism is well-established. physiology.org Studies on the presystemic metabolism of this compound in monkeys following oral and topical administration suggest hepatic involvement in its biotransformation. google.comtandfonline.com The liver is a primary site of CYP450 activity, indicating that these enzymes likely contribute to the systemic clearance and metabolism of this compound absorbed into the circulation. google.com

The metabolism of arachidonic acid, a precursor to many prostaglandins, by renal CYP450 enzymes, including epoxygenases (primarily CYP450 2C family) and hydroxylases (primarily CYP450 4A family), further supports the potential involvement of similar pathways in the metabolism of synthetic prostaglandin analogues like this compound. physiology.org Although this refers to renal metabolism of arachidonic acid, it illustrates the types of CYP450-mediated reactions relevant to prostaglandin-like structures.

Table 1: Enzymes Involved in this compound Biotransformation

Enzyme ClassRole in this compound MetabolismLocation of Activity (Relevant to this compound)
EsterasesHydrolysis of ester bondSkin, Systemic Circulation
Cytochrome P-450 (CYP450)Oxidation and other reactionsLiver, potentially Skin and other tissues

Note: This table summarizes the general roles of these enzyme classes based on the available information regarding this compound and prostaglandin metabolism.

Table 2: Research Findings Related to this compound Metabolism

Study TypeKey FindingSpecies StudiedSource
Topical Administration & Skin DepositionSignificant depot of radioactivity in skin, consistent with skin metabolism.Mouse, Rat, Guinea Pig, Rabbit, Monkey nih.gov
Topical Administration & Hydrolysis Vehicle EffectSlower hydrolysis to free acid with triethyl citrate vehicle.Rat cir-safety.org
Presystemic MetabolismObserved following oral and topical administration.Monkey google.comtandfonline.com

Note: This table presents selected research findings directly relevant to the enzymatic metabolism of this compound.

Preclinical Research Methodologies and Translational Findings for Viprostol

In Vivo Animal Model Applications in Viprostol Research

Animal models serve as crucial tools in preclinical research to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of potential therapeutic agents before their assessment in humans. For this compound, several animal models have been employed to investigate its effects in different physiological systems.

Cardiovascular Disease Models (e.g., Spontaneously Hypertensive Rats)

Spontaneously hypertensive rats (SHR) have been a key model for studying the antihypertensive effects of this compound. Studies in SHR have demonstrated that this compound maintains its antihypertensive effect even after pretreatment with agents that block endogenous prostaglandins (B1171923), histamine, the cholinergic nervous system, or the beta-adrenergic nervous system, suggesting its vasodilating effects are not mediated through these pathways. nih.gov Furthermore, the antihypertensive effects in SHR were not altered by bilateral nephrectomy or bilaterally ligated ureters, indicating that its action is not dependent on the secretory or excretory functions of the kidneys. nih.gov

Research in SHR also explored this compound's effects on the adrenergic nervous system. This compound partially blocked the vasopressor response to exogenous norepinephrine (B1679862) and epinephrine (B1671497) in SHR, without affecting the response to angiotensin II, suggesting a weak alpha-adrenoceptor blockade that may contribute to its antihypertensive action. nih.gov It did not appear to activate presynaptic alpha-adrenoceptors in pithed SHR. nih.gov

In anesthetized beagle dogs, direct injection of this compound into various arteries (coronary, renal, mesenteric, femoral, and carotid) increased blood flow in these vascular beds at doses that did not lower systemic arterial blood pressure. nih.gov this compound was found to be as potent as I-prostaglandin E2 (I-PGE2) in the renal vascular bed but less potent in others. nih.gov

Reproductive System Models

Specific preclinical research focusing solely on this compound in reproductive system models was not found in the provided search results. However, prostaglandins and their analogs, such as misoprostol (B33685), are known to have significant effects on the reproductive system and have been studied in various animal models for applications related to uterine function and potential impacts on reproductive tract immunity. nih.govfrontiersin.orgibisreproductivehealth.org

Pulmonary System Models

Specific preclinical research focusing solely on this compound in pulmonary system models was not found in the provided search results, with the exception of studies on isolated organ preparations like the ductus arteriosus (detailed in section 4.1.4). Research on other prostaglandin (B15479496) analogs or related peptides, such as vasoactive intestinal peptide, has been conducted in pulmonary models to investigate conditions like pulmonary arterial hypertension and bronchoconstriction. nih.govnih.gov

Isolated Organ Preparations (e.g., Ductus Arteriosus)

Isolated organ preparations have been utilized to investigate the direct effects of this compound on specific tissues without systemic influences. Studies on isolated small blood vessels and the thoracic aorta of the rat have shown that this compound is a vasorelaxant agent. nih.gov In KCl-contracted basilar artery and small mesenteric artery, this compound produced a concentration-related biphasic response, exhibiting contraction at lower concentrations and relaxation at higher concentrations. nih.gov In contrast, in the KCl-contracted small mesenteric vein, this compound only produced a concentration-related relaxation. nih.gov this compound produced only a concentration-related contraction in the thoracic aorta, which was significantly less pronounced than that induced by PGE2. nih.gov These findings suggest that the potent antihypertensive action of this compound may be primarily due to its relaxant effect on small arteries and veins rather than large conduit arteries. nih.gov

This compound and its free acid form ( CL 115 ,129) have also been studied for their relaxant effects on the isolated ductus arteriosus preparation. researchgate.net

Isolated Organ Preparation Observed Effect of this compound (KCl-contracted) Comparison to PGE2
Basilar Artery (Rat) Biphasic (Contraction at < 3 x 10-6 M, Relaxation at > 3 x 10-6 M) PGE2 produced concentration-related contraction. nih.gov
Small Mesenteric Artery (Rat) Biphasic (Similar to Basilar Artery) PGE2 produced contraction. nih.gov
Small Mesenteric Vein (Rat) Concentration-related Relaxation (1 x 10-6 to 1 x 10-4 M) PGE2 produced contraction. nih.gov
Thoracic Aorta (Rat) Concentration-related Contraction (> 1 x 10-6 M) Significantly less in magnitude than PGE2 contraction. nih.gov
Ductus Arteriosus Relaxant effect Not explicitly compared to PGE2 in the snippet. researchgate.net

This compound also exhibited antilipolytic activity in isolated epididymal adipocytes from spontaneously obese rats, showing a dose-dependent inhibition of catecholamine-stimulated lipolysis at higher concentrations. nih.gov Its antilipolytic activity was approximately 50% of that of naturally occurring PGE1 and PGE2 at similar concentrations, but comparable to PGF2 alpha. nih.gov

Models for Skin Penetration and Metabolism Studies

Topical application of 14C-labeled this compound has been studied in various laboratory animals, including mice, rats, guinea pigs, rabbits, and monkeys, to assess its skin penetration and metabolism. nih.govtandfonline.com These studies revealed a significant depot of radioactivity in the skin at the application site across all species, with longer residence times observed in larger animals. nih.govtandfonline.com Microscopic autoradiography in mice and monkeys showed rapid penetration of the drug into the skin, primarily via the hair follicles. nih.govtandfonline.com In mice, radioactivity was detected in the stratum corneum and down the hair shafts within 30 minutes, and later throughout the viable epidermis. nih.govtandfonline.com In monkeys, the residence time in the skin was longer, but the general distribution pattern was similar to mice. nih.govtandfonline.com The presence of this compound in hair follicles and the epidermal layer after topical administration is consistent with its extensive skin metabolism. nih.govtandfonline.com

Studies in spontaneously hypertensive rats investigated the effects of different topical formulations (silicone oil, petrolatum base, and triethyl citrate (B86180) (TEC)) on the transdermal absorption and antihypertensive activity of 14C-Viprostol. researchgate.netkarger.comkarger.com Formulations in petrolatum and silicone oil resulted in substantial systemic concentrations of radioactivity and decreases in mean arterial blood pressure (MABP). researchgate.netkarger.comkarger.com In contrast, the TEC formulation led to negligible blood concentrations of radioactivity and diminished MABP lowering. researchgate.netkarger.comkarger.com Metabolic profiling in the skin indicated rapid hydrolysis of the this compound methyl ester to its active free acid ( CL 115 ,129) following administration in petrolatum and silicone oil. researchgate.netkarger.comkarger.com The conversion to the free acid appeared slower with the TEC vehicle, which was also found to reduce the rate of this compound hydrolysis in rat skin supernatants in vitro. researchgate.netkarger.comkarger.com

Animal Species Topical Application Findings
Mouse Significant skin depot, rapid penetration via hair follicles, distribution in stratum corneum, hair shafts, and viable epidermis. nih.govtandfonline.com
Rat Significant skin depot, rapid hydrolysis of methyl ester to active free acid in certain vehicles. researchgate.netnih.govtandfonline.comkarger.comkarger.com
Guinea Pig Significant skin depot. nih.govtandfonline.com
Rabbit Significant skin depot. nih.govtandfonline.com
Monkey Significant skin depot, rapid penetration via hair follicles, longer residence time compared to mouse, similar distribution pattern. nih.govtandfonline.com

Related Prostaglandin Analogs in Xenograft Models

Specific preclinical research involving this compound in xenograft models was not found in the provided search results. However, prostaglandin analogs have been investigated in xenograft models in the context of cancer research, exploring their potential effects on tumor growth and related pathways. nih.govresearchgate.net These studies often focus on the role of prostaglandins in various cancers and the effects of modulating prostaglandin synthesis or activity. nih.govresearchgate.net

In Vitro Experimental Systems in this compound Research

In vitro studies offer controlled environments to investigate the specific interactions of this compound with biological systems at the cellular and tissue levels. These methods are valuable for initial screening, mechanistic studies, and predicting in vivo behavior. porsolt.comcreative-biolabs.com

Cellular Assays for Pharmacodynamic Assessments

Cellular assays are fundamental tools for assessing the pharmacodynamic effects of this compound, which involve studying what the drug does to the body. creative-biolabs.comals.net These assays can help determine how this compound interacts with specific cellular targets and pathways. For instance, studies have investigated the effects of this compound on isolated cells to understand its mechanism of action. This compound has been assessed for in vitro antilipolytic activity in isolated epididymal adipocytes from spontaneously obese rats. In these cells, this compound demonstrated a dose-dependent inhibition of catecholamine-stimulated lipolysis at concentrations ranging from 10 µM to 1 mM. nih.gov At a concentration of 10 µM, this compound inhibited maximum catecholamine-stimulated lipolysis by approximately 35% of the total hormone-stimulated glycerol (B35011) release. nih.gov While it exhibited antilipolytic activity in vitro, this compound was found to be less potent than naturally occurring PGE1 and PGE2 at similar concentrations, though it was as potent as PGF2 alpha. nih.gov

Cellular assays can also be used to study the metabolic conversion of this compound. Rapid hydrolysis of the methyl ester group of this compound to its pharmacologically active acid form is a key metabolic step catalyzed by esterases. tandfonline.com This reaction has been shown to occur in vitro in various tissues, including liver, plasma, and skin homogenates. tandfonline.com In vitro incubations of skin homogenates and intact skin preparations have indicated that the hydrolysis of this compound to the free acid is the main metabolic reaction occurring in the skin. tandfonline.com

Advanced Organ-on-a-Chip Models for ADME/DMPK Prediction

Organ-on-a-chip (OoC) technology represents a significant advancement in in vitro modeling, aiming to mimic the physiological environment and functions of human organs on a microfluidic chip. cn-bio.comwpiinc.comnih.goviapchem.org These systems offer the potential for more accurate prediction of absorption, distribution, metabolism, and excretion (ADME) and drug metabolism and pharmacokinetics (DMPK) profiles compared to traditional 2D cell cultures. cn-bio.comwpiinc.comiapchem.org OoC models can incorporate multiple cell types and simulate conditions such as fluid flow, which are crucial for replicating in vivo conditions. wpiinc.comnih.gov

For this compound, which undergoes significant pre-systemic metabolism tandfonline.com, advanced organ-on-a-chip models, particularly those simulating liver and intestine, could be valuable for predicting its metabolic fate and bioavailability. Multi-organ-on-a-chip systems can even integrate the functions of several organs, allowing for the study of inter-organ interactions and their impact on drug disposition. cn-bio.comwpiinc.comnih.gov These models can provide insights into drug metabolism, metabolite identification, permeability, and bioavailability using human cell-based systems. cn-bio.com The ability to measure drug ADME in vitro using these human-relevant models offers an alternative to animal testing and can potentially provide data that is more predictive of clinical outcomes. cn-bio.comwpiinc.com

Ex Vivo Perfused Organ Models (e.g., Liver, Kidney) for Pharmacokinetic Studies

Ex vivo perfused organ models bridge the gap between in vitro and in vivo studies by maintaining the viability and function of isolated organs under controlled conditions. tno-pharma.comnih.govbmiorganbank.com These models are particularly useful for studying organ-specific pharmacokinetics, including metabolism and excretion. tno-pharma.comnih.govbiotrial.comtno.nl For this compound, ex vivo perfused liver models could be used to investigate hepatic metabolism and the role of esterases in its hydrolysis to the active acid form in a more complex environment than simple cell cultures. tandfonline.com Similarly, ex vivo kidney models could provide insights into renal clearance. tno-pharma.com

Normothermic machine perfusion, a technique used in organ transplantation research, can keep organs like the liver and kidney viable for several hours, allowing for detailed pharmacokinetic and metabolism studies under near-physiological conditions. tno-pharma.comtno.nl By introducing this compound into the perfusate, researchers can measure its uptake by the organ, the rate of metabolism, the identification of metabolites, and the excretion into bile or urine. tno-pharma.comtno.nl Studies using perfused organs, such as porcine livers and kidneys which are comparable to human organs, or even diseased human organs, can provide valuable human-relevant ADME data in the preclinical and early clinical phases of drug development. tno.nl This approach can help to more accurately determine a compound's ADME and toxicity profiles and potentially accelerate drug development. tno.nl

In Vitro Intestinal Microbiome Platforms for Drug Interaction Studies

The intestinal microbiome can significantly influence the pharmacokinetics and pharmacodynamics of orally administered drugs through various mechanisms, including enzymatic transformation. frontiersin.orgnih.govembopress.orgnih.govmdpi.com In vitro intestinal microbiome platforms, such as fecal cultures or co-culture systems with intestinal cells and microbes, can be used to study the interactions between this compound and gut bacteria. frontiersin.orgnih.gov These platforms allow researchers to investigate whether the gut microbiota can metabolize this compound or its active acid form, potentially affecting its bioavailability or generating new metabolites.

While specific studies on this compound and the intestinal microbiome were not prominently found in the search results, the general principles of drug-microbiome interactions are well-established. The gut microbiota possesses a wide range of enzymes capable of metabolizing various compounds, including hydrolysis, reduction, and oxidation reactions. nih.gov In vitro models can help to identify specific bacterial species or enzymes involved in this compound metabolism, if any, and assess the potential for drug-microbiome interactions to influence its pharmacological activity. Understanding these interactions is increasingly recognized as important for predicting individual responses to drugs and optimizing therapeutic outcomes. embopress.orgnih.govmdpi.com

Preclinical Pharmacodynamic and Pharmacokinetic Assessments of this compound Analogs

Preclinical assessments of this compound analogs are crucial for identifying compounds with improved efficacy, pharmacokinetics, or reduced potential for undesirable effects. These studies involve evaluating how the analogs affect biological systems (pharmacodynamics) and how the body handles the analogs (pharmacokinetics). als.netbiotrial.comporsolt.combiomodels.com

Pharmacodynamic studies of this compound analogs would involve similar cellular assays and potentially ex vivo models as used for this compound itself, focusing on their potency and efficacy in modulating target pathways. For example, if this compound's desired effect is vasodilation, analogs would be tested for their ability to relax smooth muscle in isolated blood vessels. nih.gov

Pharmacokinetic studies of this compound analogs aim to characterize their absorption, distribution, metabolism, and excretion profiles. als.netbiotrial.comporsolt.com These studies are typically conducted in animal models, although in vitro and ex vivo methods can provide initial insights. creative-biolabs.comporsolt.comadmescope.com Key pharmacokinetic parameters assessed include clearance, volume of distribution, half-life, and bioavailability. biotrial.commdpi.com For this compound, which undergoes rapid hydrolysis to its active acid tandfonline.com, pharmacokinetic studies of analogs would investigate the rate and extent of this conversion and the subsequent disposition of the analog and its metabolites.

Studies on other drug analogs, such as ciprofloxacin (B1669076) derivatives, illustrate the type of pharmacokinetic parameters that would be evaluated. In a preclinical pharmacokinetic study of ciprofloxacin analogs in rabbits, parameters like peak plasma concentration (Cmax), time to reach peak plasma concentration (Tmax), elimination half-life (T1/2), volume of distribution (Vdss), and total body clearance (CL) were determined. pjps.pk Such studies help to compare the pharmacokinetic profiles of analogs to the parent compound and identify those with potentially more favorable properties, such as improved oral bioavailability or longer half-life. mdpi.compjps.pk

While specific detailed research findings on the preclinical pharmacodynamic and pharmacokinetic assessments of a wide range of this compound analogs were not extensively detailed in the provided search results, the methodologies described for this compound and other drug analogs are standard approaches that would be applied in such research. The goal is to select promising analogs for further development based on a favorable balance of pharmacodynamic activity and pharmacokinetic properties.

Integration of Preclinical Data for Translational Research

The integration of preclinical data is a critical step in translational research, which aims to bridge the gap between basic scientific discoveries and their application in clinical settings. umg.eujmir.orgnih.govd3b.centernih.gov For this compound, integrating data from various in vitro and ex vivo studies, along with any available in vivo preclinical data, is essential for predicting its behavior in humans and informing the design of clinical trials.

This integration involves synthesizing information from cellular assays, organ-on-a-chip models, ex vivo perfusion studies, and potentially in vivo animal studies to build a comprehensive picture of this compound's pharmacodynamics and pharmacokinetics. jmir.orgnih.govnih.gov For example, data on target engagement from cellular assays can be combined with information on metabolism and clearance from ex vivo liver and kidney models and predictions from organ-on-a-chip systems to estimate the likely systemic exposure and tissue distribution in humans. cn-bio.comnih.govtno.nl

Translational research in pharmacokinetics and pharmacodynamics involves using preclinical data to predict human PK/PD profiles and determine appropriate starting doses and dosing regimens for clinical trials. als.netallucent.com This often involves allometric scaling and physiologically based pharmacokinetic (PBPK) modeling, which integrate in vitro and in vivo preclinical data to simulate drug behavior in humans. allucent.comarvojournals.org

The integration of preclinical data also helps to identify potential challenges and risks before moving to human studies. For this compound, understanding the extent of pre-systemic metabolism from in vitro and ex vivo studies is crucial for predicting its oral bioavailability in humans. tandfonline.com Data on the formation of the active acid metabolite and its disposition are also essential for understanding the duration and intensity of the pharmacological effect.

Furthermore, integrating data from studies on this compound analogs allows for the selection of the most promising candidates for clinical translation. By comparing the preclinical PK/PD profiles of different analogs, researchers can prioritize those that demonstrate improved properties, such as higher potency, longer half-life, or reduced metabolic lability. mdpi.compjps.pk

Effective data integration requires robust data management systems and analytical tools to handle diverse data types generated from different preclinical models. umg.eujmir.orgd3b.centernih.gov The goal is to create a cohesive understanding that supports informed decision-making throughout the drug development process and increases the likelihood of successful translation to clinical application. creative-biolabs.comppd.com

Clinical Research Paradigms and Methodologies Applied to Viprostol

Study Designs in Viprostol Clinical Trials

The evaluation of this compound in clinical settings has utilized standard trial designs aimed at minimizing bias and establishing clear comparisons.

Randomized Controlled Trial Methodologies

Randomized controlled trials (RCTs) are a fundamental design in clinical research, considered a "gold standard" for evaluating the effectiveness of interventions. intrac.orgwikipedia.org In an RCT, participants are randomly assigned to different groups, typically an intervention group receiving the treatment (this compound in this case) and a control group. intrac.orgwikipedia.orgorthobullets.com This random allocation helps to ensure that the groups are comparable at the start of the study, distributing potential confounding factors evenly and reducing selection bias. intrac.orgwikipedia.orgorthobullets.com Changes observed between the groups over time are then attributed to the intervention. intrac.org A study investigating transdermal this compound for male pattern baldness utilized a randomized controlled trial design, with participants randomly assigned to receive this compound, a vehicle, or a placebo. nih.gov

Blinding Protocols (e.g., Double-Blind Studies)

Blinding, or masking, is a technique used in clinical trials to prevent participants and/or researchers from knowing which treatment group a participant has been assigned to. spirit-statement.orgeupati.eu This is crucial for reducing bias, particularly in the assessment of subjective outcomes. spirit-statement.orgeupati.eu Double-blind studies, where neither the participants nor the investigators are aware of the treatment assignments, are commonly employed to enhance objectivity. eupati.eumassgeneral.org The randomized controlled trial evaluating transdermal this compound for male pattern baldness was conducted as a double-blind study. nih.gov Blinding helps to minimize the influence of expectations on observed outcomes and assessments. eupati.eu

Placebo-Controlled Trial Designs

Placebo-controlled trials involve comparing the effects of an active treatment against a placebo, an inactive substance designed to resemble the active treatment. massgeneral.org This design helps to account for the placebo effect, where a patient's belief in a treatment can lead to a perceived improvement in their condition. massgeneral.org By comparing the this compound group to a placebo group, researchers can determine if any observed effects are due to this compound itself or merely a result of participating in a study and receiving an intervention. massgeneral.org The clinical trial on transdermal this compound for male pattern baldness included a placebo control group. nih.gov Placebo-controlled designs are considered important for establishing the true efficacy of a new treatment. massgeneral.org

Phases of Clinical Development (e.g., Phase I, II, III, IV)

Clinical development is a multi-phase process that new drugs undergo before potentially receiving regulatory approval. fda.govpatheon.comwikipedia.orgbiostock.se These phases are designed to progressively gather information about a drug's safety, efficacy, and optimal use. fda.govpatheon.comwikipedia.orgbiostock.se

Phase I: Typically involves a small number of healthy volunteers or individuals with the condition to assess safety, tolerability, and how the drug is metabolized and excreted. fda.govpatheon.combiostock.segardp.orgquanticate.com

Phase II: Involves a larger group of patients with the target condition to evaluate the drug's effectiveness and further assess safety. fda.govpatheon.combiostock.segardp.org This phase helps refine research questions and study methods for later phases. fda.gov

Phase III: Large-scale studies involving hundreds to thousands of participants to confirm efficacy, monitor adverse reactions, and compare the new drug to standard treatments or a placebo. fda.govpatheon.combiostock.segardp.org Successful Phase III trials are often required for regulatory approval. wikipedia.orgbiostock.segardp.org

Phase IV: Post-marketing studies conducted after a drug has been approved and is available to the general public. fda.govwikipedia.orggardp.org These studies gather additional information on the drug's long-term safety, effectiveness in diverse populations, and optimal use. fda.govwikipedia.orggardp.org

While specific details on which phases this compound has completed are not extensively detailed in the provided search results beyond a clinical trial being conducted nih.gov, the framework of these phases guides the systematic investigation of a compound like this compound.

Efficacy and Safety Assessment Methodologies

Evaluating the effects of this compound requires specific methods to objectively measure outcomes.

Subjective Outcome Assessments (e.g., Patient and Investigator Global Assessments)

In clinical research, subjective outcome assessments are measures that rely on judgment or perception, either from the patient or the investigator. These contrast with objective outcomes, which are based on more quantifiable and less interpretable measurements. nih.govmahidol.ac.th The terms "subjective" and "objective" outcomes can be ambiguous, with "subjective outcome" potentially referring to assessments dependent on the assessor's judgment, patient-reported outcomes, or private phenomena assessable only by the patient. nih.govmahidol.ac.th

Ethical Considerations and Regulatory Frameworks in Clinical Research

Ethical considerations and regulatory frameworks are fundamental to the conduct of clinical research involving compounds like this compound, ensuring the protection, safety, and well-being of participants, as well as the integrity and reliability of the study results. meetlifesciences.comoatext.comrevistamedicinamilitara.ro

Key ethical principles in clinical trials include informed consent, privacy and confidentiality, equity and justice, independent review, and duty of care. meetlifesciences.combiodexapharma.com Informed consent is a cornerstone, requiring potential participants to receive comprehensive information about the study, including its nature, potential risks and benefits, alternative treatments, and their right to withdraw, enabling them to make voluntary and autonomous decisions about participation. meetlifesciences.comoatext.comrevistamedicinamilitara.robiodexapharma.commemoinoncology.com Privacy and confidentiality are maintained by anonymizing and securely storing participant data. meetlifesciences.combiodexapharma.com Equity and justice involve ensuring fair access to trial participation without discrimination. biodexapharma.com Independent review by ethics committees or institutional review boards (IRBs) is crucial for overseeing trial design, procedures, and risk-benefit assessments. oatext.combiodexapharma.com The duty of care emphasizes prioritizing the participant's welfare over scientific or societal interests. biodexapharma.commemoinoncology.com

Regulatory frameworks for clinical trials are established by health authorities to govern the initiation, conduct, monitoring, and reporting of studies. ukri.orghsa.gov.sgeuropa.eucanada.ca These frameworks, such as the EU Clinical Trials Regulation and national implementing legislation, aim to protect participant rights, safety, and well-being, and to streamline regulatory processes. ukri.orgeuropa.eu Compliance with Good Clinical Practice (GCP) guidelines is a regulatory requirement, ensuring trials are scientifically sound and conducted ethically. oatext.commemoinoncology.com Regulatory bodies like the Medicines and Healthcare products Regulatory Agency (MHRA) in the UK and the European Medicines Agency (EMA) in the EU play a crucial role in authorizing and overseeing clinical trials. ukri.orgeuropa.eu In the US, the Food and Drug Administration (FDA) provides guidance on various aspects of clinical research, including the use of clinical outcome assessments. duke.edufda.gov

Regulatory processes often involve the submission of detailed protocols to regulatory authorities and ethics committees for approval before a trial can commence. ukri.orghsa.gov.sg These protocols outline the study objectives, design, methodology, statistical considerations, and procedures for data collection and analysis, including the use of subjective outcome assessments. spirit-statement.orguth.edu Regulatory bodies also oversee the manufacturing, import, and supply of investigational medicinal products used in trials. hsa.gov.sg

The evolving regulatory landscape, influenced by factors such as the COVID-19 pandemic and advancements in areas like artificial intelligence, continues to shape the conduct of clinical trials, with an increasing focus on proportional oversight based on risk, transparency, and the ability to accommodate novel trial designs. canada.cawho.int Adherence to these ethical and regulatory requirements is paramount for the valid and responsible development of new therapies, including compounds like this compound. meetlifesciences.comrevistamedicinamilitara.ro

Molecular Interactions and Structure Activity Relationship Sar of Viprostol

Characterization of Viprostol-Receptor Binding Dynamics

The binding of a ligand like this compound to its receptor involves dynamic interactions that lead to conformational changes in the receptor, ultimately triggering intracellular signaling pathways bruker.comwikipedia.orgpressbooks.pub.

Prostaglandin (B15479496) E2 Receptor Subtype Specificity (EP1, EP2, EP3, EP4)

Prostaglandin E2 mediates its effects through four distinct receptor subtypes: EP1, EP2, EP3, and EP4 psu.eduwikipedia.orgbiomolther.orghandwiki.org. These receptors are coupled to different G proteins and trigger varied downstream signaling cascades psu.edubiomolther.org.

While specific detailed studies on this compound's binding affinity and efficacy for each of the four human EP receptor subtypes (EP1, EP2, EP3, and EP4) were not explicitly found in the provided search results, related prostaglandin analogs have shown differential binding profiles. For instance, Sulprostone, another PGE2 analog, binds to and activates the EP3 receptor with significantly greater efficacy than other PGE2 receptors and is a comparatively weak agonist of the EP1 receptor wikipedia.org. Misoprostol (B33685), a putative EP2/EP3 agonist, has also shown binding to the EP1 receptor nih.gov. The EP2 and EP4 receptors generally show similar binding profiles to PGE2 and PGE1, but can be discriminated by specific ligands nih.gov. The EP3 receptor has demonstrated a broader binding profile compared to other EP subtypes nih.gov.

Given that this compound is a PGE2 analog, it is expected to interact with one or more of these EP receptor subtypes. However, precise data on this compound's specific affinity and functional activity at each human EP subtype (EP1, EP2, EP3, EP4) would require dedicated binding and functional assay studies.

Ligand-Receptor Conformational Changes and Signal Transduction Pathways

Ligand binding to GPCRs, including EP receptors, induces conformational changes in the receptor structure. These changes are transmitted through the transmembrane region and affect the cytoplasmic domains, leading to the activation of intracellular signaling proteins wikipedia.orgpressbooks.pubnih.gov. This initiates a signaling cascade that ultimately results in a cellular response pressbooks.pub.

EP receptors couple to different G proteins, leading to distinct signal transduction pathways psu.edubiomolther.org. EP1 receptors are typically coupled to Gαq, leading to an increase in intracellular calcium concentration psu.edubiomolther.org. EP2 and EP4 receptors are generally coupled to Gαs, resulting in the activation of adenylyl cyclase and increased intracellular cAMP levels psu.edubiomolther.org. EP3 receptors can couple to various G proteins, including Gαi, which decreases intracellular cAMP, and can also be associated with Gs and Gq pathways depending on the splice variant psu.edubiomolther.org.

While the general mechanisms of GPCR signal transduction are well-established, specific details regarding the precise conformational changes induced by this compound binding to its target EP receptor(s) and the subsequent activation of specific downstream pathways would necessitate dedicated structural and signaling studies. Studies on other ligands binding to GPCRs, such as misoprostol binding to the EP3 receptor, provide insights into how ligands interact within the binding pocket and induce conformational changes nih.gov.

Analysis of Hydrophobic and Polar Interactions within Receptor Binding Pockets

The binding of a ligand to a receptor is governed by various chemical interactions, including hydrophobic interactions, polar interactions (hydrogen bonds), and ionic interactions thescipub.comkyoto-u.ac.jp. These interactions occur within the receptor's binding pocket, a region specifically shaped to accommodate the ligand nih.govthescipub.com.

Hydrophobic interactions play a significant role in ligand binding, particularly with hydrophobic residues lining the binding pocket thescipub.comnih.govuab.cat. Polar interactions, such as hydrogen bonds, also contribute to binding affinity and can be crucial for orienting the ligand within the pocket nih.govthescipub.com. Ionic interactions can occur between charged groups on the ligand and complementary charged residues in the receptor nih.gov.

Studies on the misoprostol-bound EP3 receptor have revealed that the ligand interacts with the receptor through a combination of hydrophobic and polar interactions within distinct sub-pockets nih.gov. The α-chain of misoprostol interacts with both polar residues through hydrogen bonds and ionic interactions, and with hydrophobic residues nih.gov. The ω-chain protrudes into a hydrophobic sub-pocket, with a single polar interaction observed with a glutamine residue nih.gov. The E-ring interacts through hydrophobic interactions nih.gov.

Given this compound's structural similarity to PGE2 and misoprostol, it is likely that its binding to EP receptors involves a combination of hydrophobic and polar interactions within the receptor binding pocket. The specific nature and strength of these interactions would determine its affinity and selectivity for different EP subtypes.

Structure-Activity Relationship Studies on this compound Analogs

Impact of Specific Structural Modifications (e.g., Vinyl Group, Methyl Ester) on Biological Activity and Stability

This compound is characterized by specific structural features, including a vinyl group and a methyl ester moiety nih.govnih.gov. These modifications distinguish it from endogenous PGE2 and can influence its biological activity, receptor selectivity, and metabolic stability.

The presence of the methyl ester group in this compound is a key modification. Prostaglandins (B1171923) with a free carboxylic acid at the C1 position are referred to as prostaglandin free acids google.com. Esterification, such as the methyl ester in this compound, can affect a compound's lipophilicity, membrane permeability, and susceptibility to enzymatic hydrolysis google.comcir-safety.org. The methyl ester is often considered a prodrug moiety that can be hydrolyzed in vivo to the active free acid form cir-safety.org. Studies on the transdermal delivery of this compound have shown that the vehicle used can affect its hydrolysis to the free acid cir-safety.org.

Furthermore, prostaglandins are naturally metabolized by enzymes like 15-hydroxyprostaglandin dehydrogenase (15-PGDH) portico.orgportico.org. Modifications to the prostaglandin structure, such as those present in synthetic analogs, can affect their susceptibility to such metabolic inactivation, thereby influencing their half-life and duration of action wikipedia.org.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) approaches utilize mathematical models to correlate chemical structure with biological activity taltech.eeportico.orgjustia.com. By analyzing the physicochemical properties of a series of compounds and their corresponding biological activities, QSAR models can predict the activity of new, untested compounds and provide insights into the structural features important for activity taltech.eejustia.com.

QSAR studies have been applied to various classes of compounds to understand their interactions with biological targets portico.orgjustia.com. While specific published QSAR studies focusing solely on this compound were not readily found in the provided search results, QSAR methods have been applied to other prostaglandin analogs and compounds interacting with GPCRs taltech.eefrontiersin.org. These studies often involve analyzing molecular descriptors related to electronic, steric, and hydrophobic properties and correlating them with measures of biological activity, such as binding affinity or functional response taltech.eejustia.com.

Molecular Modeling and Docking Studies for SAR Elucidation

Molecular modeling and docking studies are computational techniques used to investigate the interaction between a ligand (like this compound) and a target protein at the molecular level. uneb.brmdpi.com These methods are valuable in SAR analysis as they can predict binding conformations and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that occur within the binding site of a protein. uneb.brmdpi.com By simulating the binding process, researchers can gain insights into how structural changes in the ligand might affect its binding affinity and, consequently, its biological activity. collaborativedrug.comuneb.br

Molecular docking algorithms attempt to find the optimal fit of a ligand into a protein's binding pocket, generating possible binding poses and using scoring functions to estimate the binding strength. uneb.br This approach can help in understanding which parts of the this compound molecule are crucial for binding to its target receptors and how modifications to these parts might alter the interaction. While the provided search results mention molecular modeling and docking in the context of other compounds and targets, the principles are directly applicable to studying this compound's SAR. uneb.brmdpi.commdpi.comnih.govchemrxiv.orgtaltech.ee For instance, studies on other prostaglandin analogs and their interactions with receptors utilize these techniques to understand binding mechanisms and inform the design of new compounds with improved activity or selectivity. taltech.eegoogle.com

Examination of Receptor-Receptor Interactions in this compound's Pharmacological Context

This compound, as a prostaglandin analog, is expected to exert its pharmacological effects by interacting with specific prostaglandin receptors. google.com Prostanoid receptors are typically G protein-coupled receptors (GPCRs). researchgate.net The interaction of a drug with its receptor is a fundamental concept in pharmacology, triggering a cascade of molecular events that lead to a physiological response. openaccessjournals.comopenaccessjournals.com

Beyond the direct interaction of a ligand with a single receptor, receptor-receptor interactions (RRIs) represent a more complex level of molecular interplay that can influence pharmacological outcomes. nih.gov RRIs involve the formation of receptor complexes, often between GPCRs or between GPCRs and other types of receptors, allowing for the integration of different signals at the cell membrane. nih.gov These interactions can modulate the binding sites and signaling properties of the receptors involved. nih.gov

While the provided search results discuss RRIs as a general phenomenon and in the context of other receptor systems (e.g., adenosine (B11128) and purinergic receptors, dopamine (B1211576) and NMDA receptors), specific details regarding this compound's involvement in or modulation of receptor-receptor interactions were not found. nih.gov However, the principle of RRIs highlights that the pharmacological context of this compound may involve not only its direct binding to a prostaglandin receptor but potentially also the influence of this binding on the function of other interacting receptors within the same cell membrane or signaling pathway. Further research would be needed to determine if this compound's activity is influenced by or directly participates in specific receptor-receptor interactions.

Synthetic Chemistry and Process Research of Viprostol

Synthetic Pathways for Viprostol and Related Prostaglandin (B15479496) Analogs

The synthesis of prostaglandins (B1171923) and their analogs often relies on multi-step strategies to assemble the characteristic cyclopentane (B165970) ring and append the two side chains with the correct relative and absolute stereochemistry ontosight.aiontosight.ai.

Multi-Step Synthesis Strategies for Prostaglandin Backbone Construction

Various multi-step approaches have been developed for constructing the prostaglandin backbone. A common strategy involves starting from cyclopentene (B43876) derivatives researchgate.net. For instance, the synthesis of a tricyclic prostaglandin D2 metabolite methyl ester, a related prostaglandin derivative, was achieved in eight steps from a known cyclopentene-diol derivative researchgate.netresearchgate.netcaltech.edu. Another approach involves the use of bicyclo[3.3.0]octane intermediates, as demonstrated in the synthesis of prostaglandin F2α from endo-dicyclopentadiene (B155271) rsc.org.

Key steps in these multi-step syntheses often include:

Formation of the cyclopentane ring system with appropriate functionalization. ontosight.aiontosight.ai

Introduction of the alpha and omega side chains. ontosight.ai

Control of the stereochemistry at multiple chiral centers within the molecule. ontosight.airesearchgate.net

The Corey lactone has historically been a key intermediate in the synthesis of various prostaglandins and their analogs researchgate.net. More recent strategies have explored alternatives, including chemoenzymatic approaches that utilize a bromohydrin intermediate as a radical equivalent of the Corey lactone researchgate.netnih.govresearchgate.net.

Stereoselective Introduction of Specific Substituents (e.g., Vinyl and Methyl Ester Groups)

Stereoselectivity is paramount in prostaglandin synthesis due to the presence of multiple chiral centers and geometric isomers (cis/trans double bonds) that dictate biological activity ontosight.aigoogle.com. This compound, for example, has specific stereochemistry at the 11- and 16-positions, as well as a (5Z,13E) configuration for the double bonds ontosight.ai.

Methods for achieving stereoselective introduction of substituents include:

Stereoselective addition reactions to cyclic precursors. libretexts.orgnih.gov

Utilizing chiral starting materials or auxiliaries. researchgate.netlibretexts.orgresearchgate.net

Application of stereoselective catalytic reactions, such as nickel-catalyzed dicarbofunctionalization and ruthenium-catalyzed Z-selective cross-metathesis researchgate.netthieme-connect.com.

Stereoretentive olefin metathesis. researchgate.net

Stereospecific opening of epoxides by carbon nucleophiles to introduce side chains. libretexts.org

The introduction of the vinyl group at the 16-position and the methyl ester at the 1-position of the prostaglandin E2 backbone in this compound requires precise synthetic control ontosight.ai. The methyl ester is typically introduced by esterification of the carboxylic acid functionality, often as a final step or on a protected intermediate ontosight.aiontosight.aimpdkrc.edu.in. The vinyl group requires specific methodologies to ensure its correct placement and configuration. Stereoselective conjugate addition with functionalized organocopper reagents has been explored for introducing specific side chain configurations, including vinyl groups nih.gov.

Advancements in Synthetic Methodologies for Prostaglandin Derivatives

Advancements in synthetic chemistry have led to more efficient and environmentally friendly routes for prostaglandin synthesis.

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines chemical reactions with enzymatic transformations, leveraging the high selectivity and efficiency of enzymes researchgate.netnih.govresearchgate.netnih.govresearchgate.net. This approach can be particularly useful for introducing chirality and performing reactions under mild conditions nih.govnih.gov.

Recent work has demonstrated concise chemoenzymatic synthesis methods for prostaglandins, achieving the target molecules in fewer steps compared to traditional routes researchgate.netnih.govresearchgate.net. For instance, a common intermediate, a bromohydrin, can be synthesized chemoenzymatically in just two steps, facilitating the synthesis of prostaglandin F2α on a decagram scale nih.govresearchgate.net. Enzymes, such as lipases, can be used for kinetic resolution to obtain enantiomerically enriched intermediates libretexts.orgnih.gov. Chemo-enzymatic strategies have also been applied in divergent syntheses capable of producing multiple prostaglandin analogs from a common starting material researchgate.netresearchgate.net.

Applications of Flow Chemistry and Continuous Manufacturing

Flow chemistry and continuous manufacturing techniques offer advantages in terms of reaction control, safety, and scalability compared to traditional batch processes researchgate.neteuroapi.com. These methodologies allow for precise control of reaction parameters, rapid mixing, and efficient heat transfer, which can be beneficial for complex multi-step syntheses like those for prostaglandins.

Automated flow syntheses, often combined with biocatalysis, have been developed for the production of prostaglandin analogs researchgate.netresearchgate.net. Companies specializing in prostaglandin production utilize integrated and robust manufacturing capabilities, including small- and large-scale production plants and dedicated final processing areas, suggesting the application of advanced manufacturing techniques euroapi.com. Continuous manufacturing allows for continuous production as long as the signal remains above a certain threshold nih.gov.

Computational Approaches in Synthetic Pathway Design for Drug Discovery

Computational approaches, such as computer-aided drug design (CADD) and molecular docking, play an increasing role in modern drug discovery, including the design and synthesis of prostaglandin analogs divbio.euijpsjournal.comnih.govpatsnap.com. While primarily used for understanding ligand-receptor interactions and predicting biological activity, computational methods can also inform the design of synthetic targets and potentially guide the selection or optimization of synthetic pathways.

Computational tools can be used to:

Analyze the structure and properties of target molecules. ijpsjournal.com

Predict binding modes and affinities with biological targets. ijpsjournal.comnih.gov

Design novel analogs with desired properties. nih.gov

Although the direct application of computational methods specifically for designing the synthetic pathway of this compound is not explicitly detailed in the search results, computational design is a recognized tool in the broader context of designing and evaluating potential drug candidates, including prostaglandin analogs, which then necessitates their chemical synthesis divbio.eunih.govpatsnap.comjci.org. This can indirectly influence synthetic efforts by prioritizing targets or highlighting key structural features that need to be addressed during synthesis.

Advanced Analytical Techniques in Viprostol Research

Chromatographic Methods for Separation and Quantification

Chromatography is the cornerstone of analytical chemistry for separating individual components from a mixture. In Viprostol research, these techniques are indispensable for isolating the parent drug and its metabolites from biological fluids and pharmaceutical formulations, allowing for accurate quantification and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. Although less common than liquid chromatography for prostaglandin (B15479496) analysis due to the low volatility and thermal instability of these compounds, GC-MS can be employed for metabolite identification. Prostaglandins (B1171923) like this compound typically require chemical derivatization to increase their volatility and thermal stability before they can be analyzed by GC. Once separated by the GC column, the components enter the mass spectrometer, which provides detailed mass spectra. These spectra serve as a "molecular fingerprint," allowing for the identification of metabolites by comparing their fragmentation patterns to known standards or spectral libraries. Studies on related compounds have utilized GC-MS/MS for the qualitative detection of metabolites in various biological samples. mdpi.com

High-Performance Liquid Chromatography (HPLC) and its more advanced successor, Ultra-High Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the analysis of prostaglandin analogues. eag.com These methods excel at separating non-volatile and thermally unstable compounds like this compound directly from solutions.

High-Performance Liquid Chromatography (HPLC): HPLC utilizes high pressure to pass a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). A simple and robust reversed-phase liquid chromatographic (RPLC) method is often described for the separation of related substances. nih.gov For instance, a typical HPLC method for a related prostaglandin might use a C18 column with a mobile phase consisting of a mixture of acetonitrile, water, and methanol, with UV detection at around 200 nm. nih.govdss.go.th The primary challenge in HPLC analysis of compounds like this compound is often achieving adequate sensitivity, especially for low-concentration samples, which may require large injection volumes. dss.go.th

Ultra-High Performance Liquid Chromatography (UHPLC): UHPLC operates on the same principles as HPLC but uses columns with smaller particle sizes (typically less than 2 µm). eag.com This results in significantly higher resolution, greater sensitivity, and much faster analysis times. eag.comsigmaaldrich.com The enhanced separation efficiency of UHPLC is particularly valuable when resolving this compound from closely related impurities or endogenous compounds in complex biological matrices. nih.gov UHPLC systems are frequently paired with mass spectrometry detectors for highly sensitive and selective quantification. mdpi.comnih.gov

TechniqueColumnMobile PhaseFlow RateDetectionReference
RPLCAscentis Express C18 (150 mm × 4.6 mm, 5 μm)Gradient of Acetonitrile, Water, and Methanol1.5 mL/minUV (200 nm) nih.gov
RP-HPLCWaters Spherisorb ODS 1 (100 × 4.6 mm, 5 μm)Acetonitrile:Water:Orthophosphoric Acid (55:45:0.05 v/v/v)0.75 mL/minUV (200 nm) dss.go.th
RP-HPLCSymmetry-C8 (150×4.6mm, 5µm)Phosphate Buffer (pH 3.5):Acetonitrile (60:40)1.0 mL/minUV (251 nm)
UHPLCACQUITY UPLC BEH C18 (50mm×2.1mm, 1.7μm)Methanol-Ammonium 0.1% Solution GradientNot SpecifiedMS/MS nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of thin-layer chromatography (TLC) that provides improved resolution, sensitivity, and quantification capabilities. jpbs.inwikipedia.org It is a planar chromatographic technique where the separation occurs on a high-performance layer (e.g., silica (B1680970) gel with fine particle sizes) on a glass or aluminum plate. researchgate.net HPTLC is known for its simplicity, cost-effectiveness, and high sample throughput, as multiple samples can be analyzed simultaneously. wikipedia.orgipinnovative.com

In the context of pharmaceutical analysis, HPTLC is a powerful tool for identity and purity control. nih.gov It can be used to establish the fingerprint of a drug formulation, quantify active ingredients, and screen for adulterants or impurities. researchgate.netipinnovative.com For this compound analysis, HPTLC could be employed as a rapid quality control method for bulk drug substances and finished pharmaceutical products. After separation, the plates are scanned with a densitometer to quantify the compounds by measuring their absorbance or fluorescence. ipinnovative.com

The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), represents the gold standard for the quantitative bioanalysis of drugs and their metabolites. pnrjournal.com This hyphenated technique offers unparalleled sensitivity and selectivity, making it possible to measure picogram (pg/mL) concentrations of analytes in complex biological matrices like blood plasma. nih.gov

In a typical LC-MS/MS workflow, the sample is first separated using an HPLC or UHPLC system. The eluent from the column is then introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates charged molecules. In tandem mass spectrometry, these parent ions are selected and fragmented to produce specific product ions. The instrument is set to monitor a specific precursor-to-product ion transition using a mode called Multiple Reaction Monitoring (MRM). nih.gov This process is highly specific and virtually eliminates interference from other components in the matrix, allowing for very low limits of quantification (LOQ). mdpi.comnih.gov

Numerous validated LC-MS/MS methods have been developed for the active metabolites of prostaglandin analogues. nih.gov These methods are essential for pharmacokinetic studies, enabling the detailed characterization of the drug's absorption, distribution, metabolism, and excretion. nih.govnih.gov

TechniqueIonization ModePrecursor Ion (m/z)Product Ion (m/z)Biological MatrixReference
UHPLC-QqQ-MS/MSNegative ESI367.0249.1Whole Blood, Placenta, Liver mdpi.com
LC-MS/MSNegative (Turbo IonSpray)367249Human Plasma nih.gov
UPLC-MS/MSNot SpecifiedNot SpecifiedNot SpecifiedWhole Blood nih.gov
UPLC-MS/MSNot SpecifiedNot SpecifiedNot SpecifiedHuman Plasma nih.gov

Spectroscopic Techniques for Structural Elucidation and Characterization

While chromatographic techniques are used to separate and quantify compounds, spectroscopic techniques are required to determine their exact chemical structures. These methods are critical for identifying unknown metabolites or characterizing degradation products.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the structure of organic molecules. taylorandfrancis.comcore.ac.uk Unlike mass spectrometry, which provides information about a molecule's mass and fragmentation, NMR provides detailed information about the atomic arrangement and connectivity within the molecule. hyphadiscovery.com

For structural elucidation of a this compound metabolite, the compound would first need to be isolated and purified, typically using micropreparative HPLC. nih.gov Once a pure sample (often just a few micrograms) is obtained, a suite of NMR experiments is performed. hyphadiscovery.com

¹H NMR (Proton NMR): Identifies the different types of hydrogen atoms in the molecule and their electronic environments.

¹³C NMR (Carbon NMR): Identifies the different types of carbon atoms.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between atoms. For instance, COSY (Correlation Spectroscopy) shows which protons are coupled to each other, helping to piece together molecular fragments. slideshare.net HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to, while HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons, allowing the fragments to be connected into a complete structure. core.ac.ukhyphadiscovery.com

By combining the data from these experiments, researchers can unambiguously determine the complete chemical structure of novel metabolites, confirming the site of metabolic transformations such as hydroxylation or conjugation. hyphadiscovery.comnih.gov

Infrared (IR) and Near-Infrared (NIR) Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Near-Infrared (NIR) spectroscopy, are powerful non-destructive tools for the structural analysis and quality control of pharmaceutical compounds like this compound. nih.govnih.gov

Infrared (IR) Spectroscopy: Mid-infrared (MIR) spectroscopy probes the fundamental vibrations of molecules, providing a unique "fingerprint" spectrum based on the functional groups present. nih.gov For this compound, IR spectroscopy is instrumental in confirming its molecular structure by identifying characteristic absorption bands corresponding to its key functional groups. The analysis of a related prostaglandin analogue, misoprostol (B33685), using Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflection (ATR) method, highlights the utility of this technique. gsconlinepress.com Specific peaks for hydroxyl (-OH), carbonyl (C=O) of the cyclopentanone (B42830) ring, and the carboxylic acid can be precisely identified. gsconlinepress.com

Key vibrational frequencies for this compound can be predicted based on its structure. These assignments are critical for identity confirmation and for detecting impurities or degradation products. gsconlinepress.com

Interactive Table: Expected IR Absorption Bands for this compound

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy measures the overtones and combination bands of molecular vibrations, particularly of C-H, N-H, and O-H bonds. nih.govmdpi.com While NIR spectra are more complex and less specific than MIR spectra, they offer advantages such as deeper sample penetration and the ability to analyze samples directly through packaging. nih.govnih.gov In the context of this compound, NIR is highly suitable for at-line or in-line monitoring of manufacturing processes, such as blending, granulation, and drying. nih.gov Its application allows for the rapid and non-destructive quantitative analysis of the active pharmaceutical ingredient (API) in final products and the monitoring of physicochemical parameters like particle size and polymorphism, which requires chemometric modeling for data analysis. nih.govnih.gov

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy is another form of vibrational spectroscopy that provides detailed chemical and structural information. nih.gov It relies on the inelastic scattering of monochromatic light from a laser source. nih.gov

Raman Spectroscopy: This technique is complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it effective for analyzing the carbon backbone and C=C double bonds within the this compound molecule. A key advantage is its low interference from water, which facilitates the analysis of aqueous samples. nih.gov In pharmaceutical analysis, Raman spectroscopy can be used for identifying polymorphs, monitoring crystallization processes, and quantifying drug content in solid dosage forms. mdpi.com

Surface-Enhanced Raman Spectroscopy (SERS): SERS is an advanced form of Raman spectroscopy that dramatically enhances the Raman signal (by factors of 10^4 to 10^6 or more) for molecules adsorbed onto or very close to a nanostructured metallic surface, typically gold or silver. mdpi.commdpi.com This enhancement allows for the detection of compounds at very low concentrations, even down to the single-molecule level. internationaljournal.org.inyoutube.com For this compound research, SERS offers the potential for ultra-sensitive quantification in complex biological matrices, such as plasma or tissues, which is crucial for pharmacokinetic studies. mdpi.com The technique combines the high specificity of Raman's fingerprint spectra with the high sensitivity afforded by the plasmonic enhancement, making it a promising tool for therapeutic drug monitoring. mdpi.com

Interactive Table: Comparison of Raman and SERS for this compound Analysis

Biophysical Techniques for Molecular Interaction Analysis

Understanding the interaction of this compound with its biological targets, such as prostanoid receptors, is fundamental to elucidating its mechanism of action. Biophysical techniques provide quantitative insights into the binding affinity, kinetics, and thermodynamics of these molecular interactions. biophysics.org

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical technique for monitoring binding events. nih.govreactionbiology.com It measures changes in the refractive index at the surface of a sensor chip where a target molecule (e.g., the receptor) is immobilized. By flowing this compound over the surface, one can determine the association (k_on) and dissociation (k_off) rate constants of the binding event, and subsequently calculate the binding affinity (K_D). reactionbiology.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.govreactionbiology.com Titrating this compound into a solution containing its target receptor allows for the determination of the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This thermodynamic data provides a complete picture of the binding forces driving the interaction. reactionbiology.com

Fluorescence Spectroscopy: This technique measures changes in the fluorescence properties of a system upon binding. Intrinsic protein fluorescence (from tryptophan residues) or extrinsic fluorescent probes can be used. Changes in fluorescence intensity or polarization can be used to determine binding affinities and study conformational changes in the receptor upon this compound binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide high-resolution structural information about the this compound-receptor complex in solution. Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of the this compound molecule are in close contact with the receptor, providing valuable information for structure-activity relationship (SAR) studies. nih.gov

Interactive Table: Biophysical Techniques for this compound Interaction Studies

Application of Chemometrics and Artificial Intelligence in Analytical Data Interpretation

The large and complex datasets generated by modern analytical instruments, particularly spectroscopic techniques, necessitate the use of advanced data processing methods. nih.gov Chemometrics, which applies mathematical and statistical methods, is essential for extracting meaningful information from this data. frontiersin.orgresearchgate.net

Chemometrics: In the analysis of this compound, chemometric techniques are widely applied to spectroscopic data (especially NIR and Raman).

Principal Component Analysis (PCA): An exploratory data analysis tool used to reduce the dimensionality of complex datasets, identify patterns, and detect outliers. frontiersin.org For example, PCA can be used to differentiate between different batches of this compound or to identify counterfeit products based on their spectral profiles. mdpi.com

Partial Least Squares (PLS) Regression: A multivariate calibration method used to build predictive models. frontiersin.org PLS is commonly used with NIR data to create models that can quantify the concentration of this compound in a formulation or predict physical properties like tablet hardness from the spectral data. nih.gov

Artificial Intelligence (AI) and Machine Learning: The application of AI and machine learning is an emerging trend in pharmaceutical analysis. These methods can handle highly complex, non-linear data and can improve the accuracy of predictive models. For prostaglandin analogues, data mining techniques and algorithms like Bayesian Confidence Propagation Neural Networks have been used to analyze large databases to identify new safety signals. nih.govnih.gov In the context of this compound analysis, machine learning algorithms could be trained on spectral and chromatographic data to:

Automate the identification and classification of impurities.

Predict the stability of different formulations under various conditions.

Enhance the interpretation of complex biophysical data to better understand drug-target interactions.

Interactive Table: Chemometric and AI Applications in this compound Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.